molecular formula C20H23F3N2O2 B3440945 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3440945
M. Wt: 380.4 g/mol
InChI Key: KMSCGWGAGJSJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. TFMPP is known to interact with various neurotransmitter receptors in the brain, including serotonin receptors, which are involved in regulating mood, appetite, and sleep.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is complex and not fully understood. It is known to interact with various serotonin receptors in the brain, including 5-HT1A, 5-HT1B, and 5-HT2A receptors. This compound has been shown to act as an agonist at some of these receptors, meaning that it activates them and produces a biological response. It has also been shown to act as an antagonist at other receptors, meaning that it blocks their activation and inhibits their biological response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, appetite, and sleep. This compound has also been shown to produce changes in heart rate, blood pressure, and body temperature, as well as alter the activity of various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the structure and function of serotonin receptors. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation is that this compound has been shown to produce variable effects in different animal species and strains, making it difficult to generalize findings across studies. Additionally, this compound has been shown to produce some undesirable side effects, such as hyperactivity and anxiety, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate the structure and function of serotonin receptors and their role in various physiological and pathological processes. Another direction is to explore the potential therapeutic applications of this compound and related compounds, such as in the treatment of mood disorders or addiction. Additionally, future research could focus on developing more selective and potent compounds that target specific serotonin receptors, which could lead to more effective therapies with fewer side effects.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to interact with various neurotransmitter receptors in the brain, including serotonin receptors, which are involved in regulating mood, appetite, and sleep. This compound has also been used as a tool compound to study the structure and function of these receptors, as well as their role in various physiological and pathological processes.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-26-18-7-6-15(19(13-18)27-2)14-24-8-10-25(11-9-24)17-5-3-4-16(12-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCGWGAGJSJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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